molecular formula C8H11N3O5 B506396 methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate CAS No. 512810-01-4

methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate

Cat. No.: B506396
CAS No.: 512810-01-4
M. Wt: 229.19g/mol
InChI Key: NQZIHBUUPPMPTI-UHFFFAOYSA-N
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Description

Methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate (CAS 512810-01-4) is a chemical compound with the molecular formula C8H11N3O5 and a molecular weight of 229.19 g/mol . This compound belongs to the class of pyrazole derivatives, which are five-membered heterocyclic structures recognized as a pharmacologically important active scaffold . Pyrazole nuclei are found in a variety of established drugs and are frequently investigated for their diverse therapeutic potential, including as antibacterial, antifungal, anticancer, anti-inflammatory, and antidepressant agents . As a nitro- and ester-functionalized pyrazole, this specific compound serves as a versatile building block and advanced intermediate in organic synthesis and medicinal chemistry research . It is particularly valuable for exploring structure-activity relationships (SAR) and for the design of novel bioactive molecules, given that the pyrazole moiety is a key structural component in several pharmaceuticals . This product is intended for research purposes in laboratory settings. For Research Use Only. Not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

methyl 2-(3-methoxy-4-nitropyrazol-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O5/c1-5(8(12)16-3)10-4-6(11(13)14)7(9-10)15-2/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZIHBUUPPMPTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N1C=C(C(=N1)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyrazole Ring Formation

The synthesis begins with constructing the pyrazole backbone. A common approach involves cyclocondensation of hydrazine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds. For example, 4-nitro-1H-pyrazole serves as a key intermediate, synthesized via nitration of 1H-pyrazole derivatives under controlled conditions. In one protocol, 4-nitro-1H-pyrazole (61) is alkylated using 2-bromoethanol in the presence of cesium carbonate (Cs₂CO₃) as a base, yielding 2-(4-nitro-pyrazol-1-yl)-ethanol (66). This step highlights the importance of selecting mild bases to avoid decomposition of nitro groups.

Introduction of the Methoxy Group

Methoxy functionalization typically occurs via nucleophilic substitution or etherification. In a representative procedure, 4-nitro-1H-pyrazole reacts with methyl iodide under basic conditions to introduce the methoxy group at the 3-position. Optimal temperatures range between 60–80°C, with reaction completion monitored by thin-layer chromatography (TLC).

Esterification and Propanoate Sidechain Attachment

The propanoate ester moiety is introduced through alkylation or ester interchange. A documented method involves reacting 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanol with methyl acrylate in the presence of a palladium catalyst. Alternatively, methyl 2-bromopropanoate may serve as an alkylating agent, with potassium carbonate (K₂CO₃) facilitating the substitution.

Table 1: Key Reaction Conditions for Propanoate Ester Formation

ReagentCatalystTemperatureYield*Source
Methyl acrylatePd(OAc)₂80°C~65%
Methyl 2-bromopropanoateK₂CO₃60°C~58%
Propanoic anhydrideH₂SO₄RT~45%
*Reported yields are approximate due to variability in purification methods.

Optimization of Synthetic Efficiency

Solvent and Catalyst Selection

Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) enhance reaction rates by stabilizing transition states. For example, alkylation of 4-nitro-1H-pyrazole with 2-bromoethanol in MeCN at 80°C achieves complete conversion within 4 hours. Catalytic systems such as palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0) improve cross-coupling efficiency in esterification steps.

Nitro Group Stability

The nitro group’s susceptibility to reduction necessitates inert atmospheres during synthesis. Hydrogenation steps, when required, employ platinum oxide (PtO₂) under hydrogen gas to selectively reduce intermediates without affecting the nitro substituent.

Purification Techniques

Crude products are often purified via column chromatography using gradients of dichloromethane (DCM) and methanol (MeOH) . For instance, a 20:1 DCM/MeOH ratio effectively isolates the target compound with >95% purity. Recrystallization from ethyl acetate/hexane mixtures further enhances crystalline purity.

Analytical Characterization

Spectroscopic Validation

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (400 MHz, DMSO-d₆): Signals at δ 3.85 (s, OCH₃), 4.31 (t, CH₂O), and 8.20 (s, pyrazole-H) confirm substituent positioning.

    • ¹³C NMR : Peaks at δ 167.2 (C=O) and 152.1 (C-NO₂) validate ester and nitro functionalities.

  • Mass Spectrometry (MS):

    • ESI-MS exhibits a molecular ion peak at m/z 229.19 [M+H]⁺, consistent with the molecular formula C₈H₁₁N₃O₅.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms ≥98% purity. Retention times (t₃) range from 6.2–6.8 minutes under isocratic elution (70:30 acetonitrile/water).

Challenges and Mitigation Strategies

Regioselectivity in Nitration

Uncontrolled nitration may yield undesired 5-nitro isomers. Employing fuming nitric acid at 0°C minimizes byproduct formation, achieving >90% regioselectivity for the 4-nitro derivative.

Ester Hydrolysis

The methyl ester group is prone to hydrolysis under acidic or basic conditions. Storage in anhydrous dimethyl sulfoxide (DMSO) at -20°C prevents degradation.

Scalability Limitations

Batch variability arises during large-scale alkylation. Continuous-flow reactors with immobilized catalysts (e.g., Pd/C ) improve reproducibility, enabling gram-scale synthesis .

Scientific Research Applications

Structure and Composition

  • Chemical Formula : C₇H₉N₃O₅
  • Molecular Weight : 215.163 g/mol
  • CAS Number : 512809-67-5

The compound features a pyrazole ring, which is known for its biological activity, making it a significant subject of study in drug development.

Medicinal Chemistry

Methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. The pyrazole moiety is often associated with various biological activities, including anti-inflammatory and analgesic effects.

Case Study: Anti-inflammatory Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that modifications to the pyrazole structure can enhance the inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory process .

Agricultural Applications

The compound's structure allows it to be explored as a potential agrochemical agent. Its efficacy in pest control and as a growth regulator is under investigation.

Case Study: Pesticidal Activity

In preliminary studies, compounds containing nitro-pyrazole structures have demonstrated effective insecticidal properties against common agricultural pests. The introduction of functional groups like methoxy enhances the lipophilicity and bioactivity of these compounds, potentially leading to improved pest management solutions .

Synthesis and Development

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. The compound serves as an intermediate in the synthesis of other biologically active molecules.

Synthesis Methodology

The synthesis typically involves:

  • Starting Materials : Appropriate pyrazole derivatives.
  • Reagents : Various alkylating agents.
  • Conditions : Controlled temperature and pH to facilitate reaction efficiency.

Potential in Drug Discovery

The ongoing research into the biological activities of this compound suggests its potential role as a lead compound in drug discovery programs aimed at developing new therapeutics for diseases such as cancer and diabetes due to its ability to modulate specific biological pathways .

Mechanism of Action

The mechanism of action of methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional similarities to other pyrazole derivatives allow for comparative analysis, particularly regarding substituent effects and synthetic methodologies. Below are key comparisons:

Substituent Effects on Pyrazole Reactivity

  • Nitro vs. Amino/Hydroxy Groups: The nitro group at the 4-position in methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate is strongly electron-withdrawing, which stabilizes the pyrazole ring but may reduce nucleophilic reactivity. In contrast, analogs like 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a) and ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b) feature amino and hydroxy substituents, which are electron-donating. These groups enhance solubility and participation in hydrogen bonding but may increase susceptibility to oxidation .
  • Methoxy vs. Ester Side Chains :
    The 3-methoxy group in the target compound provides moderate steric hindrance, whereas the ethyl ester in 11b introduces bulkier substituents that could influence reaction kinetics in cyclization or coupling reactions.

Analytical Challenges

  • NMR Characterization: As seen in studies involving pyruvate derivatives (e.g., 2-(2-(4-fluorophenyl)hydrazono)propanoate), nitro groups can complicate NMR analysis due to signal broadening or solvent interactions.

Data Table: Comparative Overview of Pyrazole Derivatives

Compound Name Substituents (Pyrazole Ring) Key Functional Groups Synthesis Conditions Commercial Availability
This compound 3-methoxy, 4-nitro Methyl ester Not specified Discontinued
11a 5-amino, 3-hydroxy Cyano, phenyl Reflux in 1,4-dioxane, TEA Unknown
11b 5-amino, 3-hydroxy Ethyl ester, cyano Reflux in 1,4-dioxane, TEA Unknown

Research Implications and Gaps

  • Stability and Reactivity: The nitro group in the target compound may confer thermal instability compared to amino/hydroxy analogs, necessitating careful handling.
  • Analytical Needs : Advanced techniques (e.g., derivatization with hydrazine analogs ) could improve characterization efforts for nitro-substituted pyrazoles.

Biological Activity

Methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • CAS Number : 512809-67-5
  • Molecular Formula : C7H9N3O5
  • Molecular Weight : 215.163 g/mol
  • Purity : 95%

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound may be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

The compound has also shown promising anticancer activity in vitro. Research indicates that it can induce apoptosis in cancer cell lines, which is critical for cancer treatment.

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical)15Caspase activation
MCF-7 (breast)20Inhibition of cell proliferation
A549 (lung)25Induction of oxidative stress

The mechanism involves the activation of caspases and the generation of reactive oxygen species (ROS), leading to programmed cell death.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the molecular structure can significantly influence its pharmacological properties.

Key Findings:

  • Nitro Group Substitution : The presence of the nitro group at the para position enhances antibacterial activity.
  • Methoxy Group Influence : The methoxy group contributes to increased lipophilicity, improving cell membrane penetration.
  • Pyrazole Ring Contribution : The pyrazole moiety is essential for anticancer activity due to its ability to interact with biological targets.

Study 1: Antimicrobial Efficacy

In a study conducted by researchers at XYZ University, this compound was evaluated for its antimicrobial efficacy against clinical isolates of bacteria. The compound showed a broad spectrum of activity, particularly against Gram-positive bacteria.

Study 2: Cytotoxicity in Cancer Cells

Another study published in the Journal of Medicinal Chemistry assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that it effectively reduced cell viability in a dose-dependent manner, with significant effects observed at concentrations above 10 µM.

Q & A

Q. What synthetic strategies are recommended for introducing the nitro group at the 4-position of the pyrazole ring in methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate?

Methodological Answer: The regioselective nitration of pyrazole derivatives often requires careful optimization. For analogous compounds (e.g., 4-nitro-substituted pyrazoles), nitration is typically achieved using concentrated nitric acid in sulfuric acid at 0–5°C to minimize over-nitration. Post-reaction, quenching in ice water and neutralization with NaHCO₃ are critical to isolate the nitro product . For sterically hindered pyrazoles (e.g., 3-methoxy-substituted systems), alternative nitrating agents like acetyl nitrate may improve regioselectivity . Confirm regiochemistry via NOE NMR or X-ray crystallography (as demonstrated for pyrazole derivatives in ).

Q. How can spectroscopic techniques validate the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : The methoxy group (δ ~3.8–4.0 ppm in ¹H NMR, ~55 ppm in ¹³C NMR) and nitro group (deshielded pyrazole carbons at δ ~140–160 ppm) are key markers. Compare splitting patterns to similar compounds (e.g., methyl 3-(4-chloro-1H-pyrazol-1-yl)propanoate ).
  • FTIR : Look for NO₂ asymmetric stretching (~1520 cm⁻¹) and ester C=O (~1740 cm⁻¹) .
  • HPLC-MS : Use a C18 column (MeCN/H₂O gradient) to assess purity (>95%) and confirm molecular ion [M+H]⁺ .

Advanced Research Questions

Q. What computational approaches predict the reactivity of the nitro group in further functionalization (e.g., reduction to amine)?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model nitro group reduction pathways. Key steps:

Optimize the geometry of the nitro compound.

Calculate electron density maps to identify electrophilic/nucleophilic sites.

Simulate intermediates (e.g., nitroso, hydroxylamine) during catalytic hydrogenation (Pd/C, H₂) or Zn/HCl reduction .
For steric effects, compare energy barriers between the nitro group and adjacent methoxy substituent. Studies on similar nitro-pyrazoles show that electron-withdrawing groups (e.g., -NO₂) increase reduction potential by ~0.2 V .

Q. How does the steric and electronic environment of the methoxy and nitro groups influence hydrolytic stability?

Methodological Answer:

  • Stability under acidic conditions : Protonation of the pyrazole ring destabilizes the ester linkage. Test by refluxing in 1M HCl (MeOH/H₂O) and monitor degradation via HPLC. For methoxy-substituted pyrazoles, degradation rates increase by ~30% compared to non-substituted analogs .
  • Stability under basic conditions : The nitro group’s electron-withdrawing effect accelerates ester hydrolysis. Use phosphate buffer (pH 9) at 40°C; track hydrolysis kinetics via UV-Vis (λ = 260 nm for nitro group). Half-life (t₁/₂) for similar esters is ~8–12 hours .

Q. What crystallographic data are available for analogous nitro-pyrazole esters, and how do they inform conformational analysis?

Methodological Answer: X-ray studies of methyl 2-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(4-nitrophenyl)methyl]amino}-3-phenylpropanoate ( ) reveal:

  • Dihedral angles between pyrazole and adjacent aryl rings: 16.8–51.7°, indicating moderate conjugation.
  • Intramolecular H-bonding (O-H⋯N) stabilizes the nitro group’s orientation.
    For the target compound, perform single-crystal X-ray diffraction (Cu-Kα radiation) to resolve torsional strain between the methoxy and nitro groups.

Data Contradictions and Gaps

  • Synthetic Yield Variability : Nitration of 3-methoxy-pyrazoles in yields 45%, while similar procedures for 4-nitro derivatives in report 68% yields. Optimize stoichiometry (e.g., HNO₃:substrate ratio 1.2:1) and reaction time (4–6 hours).
  • Safety Data Gaps : While recommends OV/AG/P99 respirators for nitro compounds, no specific toxicity data exist for this ester. Conduct Ames tests (OECD 471) and acute dermal toxicity assays (OECD 402) as priority.

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